molecular formula C8H9N5O B182479 2-methoxy-4-(1H-tetrazol-1-yl)aniline CAS No. 893775-64-9

2-methoxy-4-(1H-tetrazol-1-yl)aniline

Cat. No.: B182479
CAS No.: 893775-64-9
M. Wt: 191.19 g/mol
InChI Key: ZFKUGJFJLIZVOJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-tetrazol-1-yl)aniline (CAS: 856866-72-3) is a heterocyclic aromatic compound featuring a methoxy-substituted aniline core and a tetrazole ring at the para position. With a molecular weight of 370.34 g/mol , this compound is of interest in medicinal chemistry due to the tetrazole moiety, which can act as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name

2-methoxy-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-4-6(2-3-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKUGJFJLIZVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415472
Record name 2-methoxy-4-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893775-64-9
Record name 2-methoxy-4-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Coupling Mechanism

The methoxy group directs electrophilic substitution to the para position, while the diazonium salt’s reactivity facilitates coupling with tetrazole nucleophiles. Optimization involves pH control to stabilize the diazonium intermediate.

Electrochemical Cyclization

The reaction proceeds via a radical mechanism, where the hydrazone is oxidized at the anode, generating a nitrogen-centered radical that reacts with TMSN₃ to form the tetrazole ring . Increasing the electrolyte concentration (LiClO₄) enhances conductivity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-methoxy-4-(1H-tetrazol-1-yl)aniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents pKa (Predicted) Key Applications/Properties Reference
This compound C₈H₉N₅O 370.34 Methoxy, tetrazole Not reported Medicinal chemistry, bioisostere
4-(1H-Tetrazol-1-yl)aniline hydrochloride C₇H₇N₅·HCl 161.16 (free base) Tetrazole, aniline (no methoxy) 2.95 Intermediate for pharmaceuticals
N-(Cyclohexyl(1H-tetrazol-5-yl)methyl)aniline C₁₄H₁₈N₆ 270.34 Cyclohexyl, tetrazole, aniline Not reported High-yield synthesis (70%)
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₉N₃O 221.30 Methoxy, piperazine Not reported Solubility in polar solvents
4-(1-Methylethyl)-N-...-triazol-4-yl)aniline C₂₀H₂₁N₅O 347.41 Isopropyl, triazole, methoxybenzylidene Not reported Click chemistry, crystal engineering
2-(1H-Tetrazol-1-yl)acetic acid C₃H₄N₄O₂ 128.09 Tetrazole, carboxylic acid ~2.5–3.0 Acidic bioisostere, impurities study

Key Comparative Analysis

Structural and Electronic Differences
  • Tetrazole vs. Triazole : The substitution of tetrazole (5-membered, 4 nitrogen atoms) with triazole (5-membered, 3 nitrogen atoms) in the compound from reduces hydrogen-bonding capacity but enhances aromaticity. This impacts binding affinity in biological systems and reactivity in click chemistry .
  • Piperazine vs. Tetrazole : The piperazine-substituted analog () exhibits higher solubility in polar solvents due to its basic amine groups, contrasting with the tetrazole’s acidic character (pKa ~2.95 in ) .
Physicochemical Properties
  • Acidity : The hydrochloride salt () has a pKa of 2.95, making it more acidic than the neutral target compound. This acidity is comparable to tetrazole-acetic acid derivatives (pKa ~2.5–3.0) .
  • Thermal Stability : The triazole analog () exhibits a melting point >139°C, similar to thiazole derivatives (e.g., 2-(2-methylthiazol-4-yl)benzoic acid, mp 139.5–140°C), suggesting robust thermal stability for heterocyclic systems .

Biological Activity

2-Methoxy-4-(1H-tetrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, allowing for interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group and a tetrazole ring, which contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a series of tetrazole derivatives, including this compound, showed significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
Bacillus subtilis20

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to inhibit cell proliferation in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the induction of apoptosis via mitochondrial pathways.

A study reported that this compound significantly reduced the viability of HT-29 colon cancer cells in a dose-dependent manner:

Concentration (µM) Cell Viability (%)
0100
1080
2560
5040

This data suggests that the compound has promising anticancer activity and warrants further investigation.

Enzyme Inhibition

The enzyme inhibition profile of this compound was evaluated against several targets, including cyclooxygenase (COX) enzymes which are crucial in inflammation pathways.

The following table summarizes the inhibition percentages observed:

Enzyme IC50 (µM) Inhibition (%)
COX-11275
COX-21085

These results indicate that the compound could be a potential anti-inflammatory agent due to its ability to inhibit COX enzymes effectively.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of tetrazole compounds, including this compound. For example, a study published in MDPI highlighted structure–activity relationship (SAR) analyses that indicated modifications on the phenyl ring could enhance biological activity against specific pathogens and cancer cells .

Another case study involved the synthesis of related tetrazole derivatives that were evaluated for their antifungal properties. The results indicated that structural modifications significantly impacted their potency against fungal strains like Candida albicans, suggesting similar potential for the compound .

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